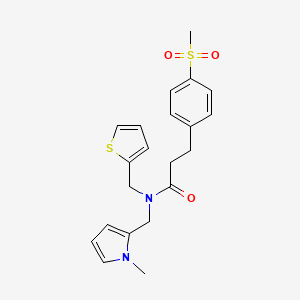

![molecular formula C10H13NO5S B2541721 Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate CAS No. 157994-44-0](/img/structure/B2541721.png)

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate

Descripción general

Descripción

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a useful research compound. Its molecular formula is C10H13NO5S and its molecular weight is 259.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Amyloid Imaging in Alzheimer's Disease

Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate derivatives have been researched for their potential in amyloid imaging within Alzheimer's disease studies. These compounds serve as radioligands for PET imaging, assisting in the visualization of amyloid deposits in the brain, which are a hallmark of Alzheimer's disease. The use of such compounds can significantly enhance the early detection and understanding of the disease's progression, offering a breakthrough in the diagnosis and evaluation of therapies aimed at amyloid accumulation (Nordberg, 2007).

Hydrogen Bonding in Solvent Mixtures

The chemical structure of this compound, similar to dimethyl sulfoxide (DMSO), provides insights into its interactions in solvent mixtures. Research into DMSO and cosolvents has shed light on hydrogen bonding and van der Waals interactions that influence solubility and dissolution properties. These findings are essential for applications ranging from biotechnology to electrochemistry, highlighting the compound's role in understanding molecular interactions within solvents (Kiefer, Noack, & Kirchner, 2011).

Xylan Derivatives and Application Potential

The modification of xylan with sodium monochloroacetate and similar compounds, akin to the chemical structure of this compound, produces biopolymer ethers and esters with varied applications. These modifications lead to specific properties useful in drug delivery systems, paper strength additives, and antimicrobial agents. This demonstrates the compound's potential in creating novel materials with tailored functionalities for diverse applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Oxidation of Nauseous Sulfur Compounds

Research into the oxidation mechanisms of sulfur compounds, which can produce odors and pollution, benefits from understanding the structure and reactivity of this compound-like compounds. These studies contribute to environmental chemistry by identifying efficient methods to mitigate air and water pollution through photocatalysis or photosensitization, underscoring the compound's relevance in developing green chemistry solutions (Cantau et al., 2007).

Propiedades

IUPAC Name |

methyl 2-(dimethylsulfamoyloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-7-5-4-6-8(9)10(12)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJPXRCGMKZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2541638.png)

![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)

![N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B2541643.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2541644.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]acetamide](/img/structure/B2541646.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2541652.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2541653.png)

![6-Bromo-N-[(4-methoxyphenyl)methyl]quinolin-2-amine](/img/structure/B2541654.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2541659.png)

![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)